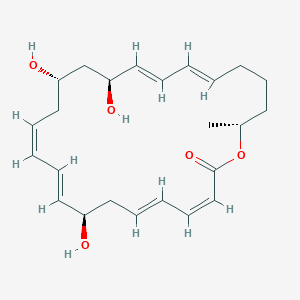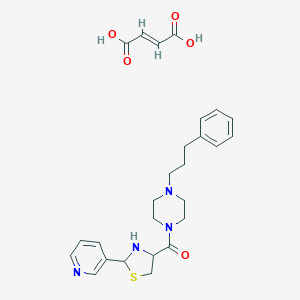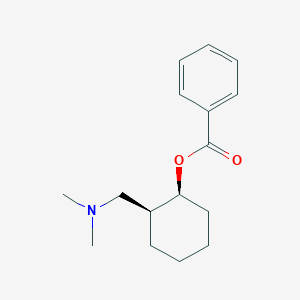
11-Oxotetrodotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Oxotetrodotoxin (11-OTX) is a potent neurotoxin that is found in the pufferfish, a delicacy in many Asian countries. This toxin is known to be 100 times more potent than morphine and is highly lethal. Despite its toxicity, 11-OTX has been the focus of scientific research due to its unique properties and potential applications.
Wirkmechanismus
11-Oxotetrodotoxin exerts its toxic effects by blocking voltage-gated sodium channels in nerve cells. This results in the inhibition of nerve impulses, leading to paralysis and death. The toxin has a high affinity for these channels, making it a potent neurotoxin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 11-Oxotetrodotoxin are well documented. The toxin has been shown to cause respiratory failure, cardiac arrest, and paralysis. It also affects the central nervous system, leading to seizures and coma.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 11-Oxotetrodotoxin in laboratory experiments are its potency and specificity. It allows researchers to study the function of ion channels in the nervous system with high precision. However, the limitations of using 11-Oxotetrodotoxin are its toxicity and the difficulty in handling and synthesizing the toxin.
Zukünftige Richtungen
There are several future directions for the study of 11-Oxotetrodotoxin. One potential application is the development of new drugs for the treatment of neurological disorders. Another direction is the study of the toxin's effects on ion channels in other systems, such as the cardiovascular system. Additionally, the synthesis of 11-Oxotetrodotoxin analogs may lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 11-Oxotetrodotoxin is a potent neurotoxin that has been extensively studied for its unique properties and potential applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been well documented. The future directions for the study of 11-Oxotetrodotoxin are promising and may lead to the development of new drugs and the discovery of new compounds with unique properties.
Synthesemethoden
The synthesis of 11-Oxotetrodotoxin is complex and involves several steps. The first step is the extraction of the toxin from the pufferfish. The extracted toxin is then purified using various chromatography techniques. The final step involves the synthesis of the toxin in the laboratory using various chemical reactions.
Wissenschaftliche Forschungsanwendungen
11-Oxotetrodotoxin has been extensively studied for its potential applications in scientific research. It has been used as a tool to study the function of ion channels in the nervous system. It has also been used to study the role of neurotransmitters in the body. Additionally, 11-Oxotetrodotoxin has been used to develop new drugs for the treatment of various neurological disorders.
Eigenschaften
CAS-Nummer |
123665-88-3 |
|---|---|
Produktname |
11-Oxotetrodotoxin |
Molekularformel |
C6H3Cl2FN2O |
Molekulargewicht |
335.27 g/mol |
IUPAC-Name |
3-amino-14-(dihydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O9/c12-8-13-5(16)1-3-10(20,7(18)19)4-2(15)9(1,14-8)6(17)11(21,22-3)23-4/h1-7,15-21H,(H3,12,13,14) |
InChI-Schlüssel |
FPIMGHUQQSRSTB-UHFFFAOYSA-N |
SMILES |
C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |
Kanonische SMILES |
C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)(C(O)O)O |
Synonyme |
11-oxo-tetrodotoxin 11-oxo-TTX 11-oxotetrodotoxin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)


![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)






